molecular formula C14H10BrClO2 B2645354 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde CAS No. 667437-87-8

2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde

Cat. No.: B2645354
CAS No.: 667437-87-8
M. Wt: 325.59
InChI Key: DWWGUKXEGWKCRU-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde (CAS: 667437-87-8) is a halogenated aromatic aldehyde featuring a benzyloxy group substituted with bromine at the 3-position and a chlorine atom at the 5-position of the benzaldehyde ring. It is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound’s molecular formula is C₁₄H₁₀BrClO₂, with a molecular weight of 325.6 g/mol . Its structural complexity, combining bromine and chlorine substituents, makes it valuable for studying structure-activity relationships (SAR) in drug discovery and materials science.

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-5-chlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWGUKXEGWKCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 5-chlorosalicylaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol reacts with the aldehyde to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid

    Reduction: 2-[(3-Bromobenzyl)oxy]-5-chlorobenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that compounds similar to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde exhibit antiviral properties. For instance, structure-based optimization of aldehyde derivatives has led to significant reductions in viral RNA loads in models infected with SARS-CoV-2. This suggests that the compound could be explored further as a potential antiviral agent against coronaviruses and other viral pathogens .

2. Anti-inflammatory Properties

Research into related compounds has revealed promising anti-inflammatory effects. For example, derivatives containing aldehyde functionalities have been shown to inhibit COX-2 activity effectively, indicating that this compound may possess similar anti-inflammatory benefits . This property is crucial for developing treatments for inflammatory diseases.

Organic Synthesis Applications

1. Building Block for Complex Molecules

In organic synthesis, this compound serves as an essential building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and condensation reactions, making it versatile in synthetic pathways .

2. Synthesis of Heterocyclic Compounds

The compound can also be utilized in the synthesis of heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. Its reactivity can facilitate the formation of nitrogen-containing heterocycles through various cyclization reactions .

Materials Science Applications

1. Development of Functional Materials

The unique chemical structure of this compound makes it suitable for developing functional materials such as polymers and coatings. Its ability to undergo polymerization can lead to materials with specific properties tailored for applications in electronics or coatings .

Case Studies

Study Focus Findings
Study on Antiviral AldehydesEvaluated various aldehydes against SARS-CoV-2Identified significant viral load reduction with certain derivatives
Anti-inflammatory Activity ResearchInvestigated COX-2 inhibition by aldehyde derivativesFound potent inhibition comparable to established anti-inflammatory drugs
Organic Synthesis MethodologyExplored synthetic routes using aldehydesHighlighted versatility in creating complex organic structures

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde (CAS: 667436-67-1)
  • Structural Difference : Bromine is at the 4-position of the benzyl group instead of the 3-position.
  • Implications : Positional isomerism affects molecular symmetry and intermolecular interactions. This may influence crystallization behavior and solubility .
  • Purity : 95% (commercially available) .
2-(Benzyloxy)-5-chlorobenzaldehyde (CAS: 38544-16-0)
  • Structural Difference : Lacks the bromine atom on the benzyl group.
  • Implications : Reduced molecular weight (MW: 246.7 g/mol) and lipophilicity compared to the brominated analogue. This compound demonstrated moderate anticancer activity against HL-60 cells (IC₅₀ ~1–10 μM) .
2-[(4-Chlorobenzyl)oxy]benzaldehyde (CAS: 52803-59-5)
  • Structural Difference : Chlorine replaces bromine on the benzyl group, and the benzaldehyde ring lacks the 5-chloro substituent.
  • Implications : Lower halogen content reduces steric hindrance and may alter reactivity in cross-coupling reactions .

Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Halogen Substituents Reported Purity
2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde 667437-87-8 325.6 3-Br (benzyl), 5-Cl (benzaldehyde) 95%
2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde 667436-67-1 325.6 4-Br (benzyl), 5-Cl (benzaldehyde) 95%
2-(Benzyloxy)-5-chlorobenzaldehyde 38544-16-0 246.7 5-Cl (benzaldehyde) Not reported
3-Chlorobenzaldehyde (base analog) 587-04-2 140.6 3-Cl (benzaldehyde) 100%

Notes:

  • Melting points and solubility data for brominated derivatives are scarce in the provided evidence.
  • The presence of bromine increases molecular weight by ~79 g/mol compared to non-brominated analogues.

Biological Activity

The compound 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde is a derivative of benzaldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure

This compound consists of a chlorobenzaldehyde moiety substituted with a bromobenzyl ether. Its molecular formula is C13H10BrClOC_{13}H_{10}BrClO and it exhibits unique properties due to the presence of halogen atoms which can influence its interaction with biological targets.

  • Molecular Weight: 295.67 g/mol
  • Melting Point: Not specified in the literature but typically assessed for similar compounds.
  • Solubility: Solubility in organic solvents is expected, which is common for aromatic aldehydes.

The biological activity of this compound has been primarily linked to its ability to interact with various cellular pathways. It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell growth and survival signaling pathways. Inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies: Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia), NALM-6 (leukemia), and COLO-205 (colon adenocarcinoma) .
  • IC50 Values: The IC50 values for related compounds suggest that modifications in the structure can enhance or diminish cytotoxicity, emphasizing the importance of specific substituents like bromine and chlorine in achieving desired biological effects .

Structure-Activity Relationship (SAR)

The presence of halogen atoms such as bromine and chlorine has been shown to enhance the lipophilicity and overall biological activity of aromatic compounds:

  • Bromine Substitution: The introduction of bromine at the 3-position on the benzyl ring increases electron density, enhancing binding affinity to target proteins.
  • Chlorine Substitution: Chlorine at the 5-position contributes to increased potency by stabilizing the compound's interaction with PI3K through hydrophobic interactions .

Case Study 1: Antiproliferative Effects

A study conducted on various benzaldehyde derivatives, including this compound, demonstrated that these compounds significantly inhibited cell proliferation in vitro. The study utilized MTT assays to evaluate cytotoxicity across multiple cancer cell lines, revealing that modifications to the benzaldehyde structure could lead to improved anticancer properties .

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that this compound induces cell cycle arrest at the G2/M phase in HL-60 cells. This was confirmed through flow cytometry analysis, which indicated a strong correlation between compound concentration and percentage of cells arrested in this phase .

Comparative Analysis

Compound NameIC50 (µM)Mechanism of ActionTargeted Cell Lines
This compoundTBDPI3K InhibitionHL-60, NALM-6, COLO-205
4-ChromanoneHigherUnknownVarious cancer lines
QuercetinReferenceAntioxidant, PI3K InhibitionVarious cancer lines

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